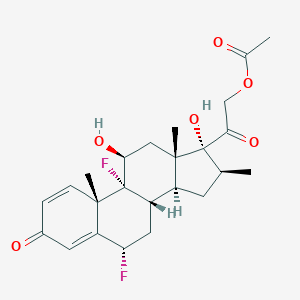

Acetyloxy Diflorasone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetyloxy Diflorasone is a synthetic glucocorticoid steroid that has been used in clinical research and medical applications for decades. It has a wide range of effects on the body, and is used for a variety of purposes, from treating inflammation to reducing the symptoms of certain autoimmune diseases.

Scientific Research Applications

Acetyloxy Diflorasone, a potent synthetic corticosteroid, has been extensively studied for its therapeutic applications. While it is primarily known for its efficacy in treating skin disorders, the scope of this discussion will focus on the broader scientific research applications excluding drug use, dosage, and side effects.

Therapeutic Research

Acetyloxy Diflorasone's therapeutic applications extend beyond its anti-inflammatory properties. Research has delved into its impact on various medical conditions, exploring its potential benefits in broader therapeutic contexts. One notable study focused on the structural analysis of Diflorasone diacetate, highlighting the drug's polymorphism and its implications for pharmaceutical development. This research sheds light on the isomorphous character of different forms of Diflorasone diacetate and their thermal behavior, which is crucial for optimizing its formulation and enhancing its therapeutic efficacy (Maccaroni et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Acetyloxy Diflorasone primarily targets the corticosteroid hormone receptors . These receptors are proteins found within cells that are activated by the steroid hormone cortisol. They play a crucial role in regulating various biological processes, including immune response and inflammation .

Mode of Action

Acetyloxy Diflorasone, like other corticosteroids, is thought to act by inducing phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The induction of lipocortins by Acetyloxy Diflorasone leads to the inhibition of the arachidonic acid pathway . This pathway is responsible for the production of inflammatory mediators like prostaglandins and leukotrienes. By inhibiting this pathway, Acetyloxy Diflorasone reduces inflammation and relieves symptoms associated with various skin conditions .

Pharmacokinetics

Topically applied Acetyloxy Diflorasone can be absorbed through normal intact skin . The absorption is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . The absorption can be increased by occlusive dressings . Once absorbed, it is primarily metabolized in the liver .

Result of Action

The result of Acetyloxy Diflorasone’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . By reducing inflammation and itching, it helps to alleviate the symptoms of various skin conditions .

Action Environment

The action of Acetyloxy Diflorasone can be influenced by various environmental factors. For instance, occlusive dressings can increase the absorption of the compound through the skin . Additionally, the condition of the skin (e.g., broken or inflamed skin) can also affect the absorption and efficacy of the compound . Therefore, it’s important to consider these factors when using Acetyloxy Diflorasone for treatment.

properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSQQUKLQJHHOR-RYRQIHONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461110 |

Source

|

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3826-17-3 |

Source

|

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)